N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
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Overview
Description
The compound “N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide” is a complex organic molecule. It contains a cyclopropanecarbonyl group, a tetrahydroquinoline group, and a naphthamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the cyclopropanecarbonyl group, and the attachment of the naphthamide group. Specific synthesis methods would depend on the starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a cyclopropane ring, and a naphthalene ring, all connected by amide linkages .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide linkages and the aromatic rings. The compound could potentially undergo reactions such as hydrolysis, reduction, and various types of substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of aromatic rings and amide linkages would all influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Structural Studies
The synthesis and structural analysis of compounds related to N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide have been explored in several studies. Notably, the total synthesis of N,C-coupled naphthyldihydroisoquinoline alkaloids, like ancistrocladinium A and B, showcases the use of Buchwald-Hartwig amination and Bischler-Napieralski cyclization. This method provides access to a variety of structural analogues for further study (Bringmann et al., 2010). Additionally, the stereoselective synthesis of atropisomeric korupensamines A and B employs planar chiral arene chromium complex, indicating a sophisticated approach to the synthesis of complex naphthyl tetrahydroisoquinoline alkaloids (Watanabe et al., 2004).
Biological Activity and Therapeutic Potential
The exploration of 1,8-Naphthalimide derivatives reveals significant biological activity, with compounds demonstrating cytotoxic effects against tumor cell lines, mediated by induction of apoptosis and inhibition of NFκB-signaling. This highlights the potential therapeutic application of such compounds in cancer treatment (Marinov et al., 2019). Moreover, the synthesis of cycloproparenes, including derivatives related to tetrahydroquinolines, further illustrates the diverse chemical manipulations applicable to these compounds for potential therapeutic uses (Müller & Schaller, 1989).
Chemotherapeutic Applications
Compounds structurally related to this compound have shown promise in chemotherapeutic applications. The synthesis and evaluation of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives have been explored, with certain derivatives exhibiting potent antiproliferative activities against a variety of cancer cell lines (Chen et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(21-9-3-6-16-5-1-2-8-20(16)21)25-19-12-13-22-18(15-19)7-4-14-26(22)24(28)17-10-11-17/h1-3,5-6,8-9,12-13,15,17H,4,7,10-11,14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADNFAAYPGRCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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